

Spectroscopic Profile of 2-Amino-5-diethylaminopentane: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-diethylaminopentane

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-Amino-5-diethylaminopentane**. The information is presented to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Amino-5-diethylaminopentane**. The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts.

^1H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Assignment	Chemical Shift (ppm)	Notes
H-2	~2.90	Multiplet
Diethylamino CH ₂	~2.52	Quartet
H-5	~2.41	Multiplet
H-4	~1.46 - 1.50	Multiplet
H-3	~1.31	Multiplet
Methyl CH ₃ (on C-1)	~1.07	Doublet
Diethylamino CH ₃	~1.02	Triplet
NH ₂	Not explicitly assigned, variable	Broad singlet, exchanges with D ₂ O

Note: The chemical shifts are reported for spectra taken in CDCl₃. The exact values and multiplicities may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Assignment	Chemical Shift (ppm)
C-2	~48.5
C-5	~51.5
Diethylamino CH ₂	~46.8
C-4	~35.0
C-3	~22.0
Methyl C-1	~23.5
Diethylamino CH ₃	~11.5

Note: The chemical shifts are reported for spectra taken in CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of amine compounds like **2-Amino-5-diethylaminopentane**.

Sample Preparation:

- **Sample Quantity:** For ^1H NMR, 5-25 mg of the compound is typically sufficient. For ^{13}C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.
- **Solvent Selection:** High-purity deuterated solvents are used to avoid large solvent signals. Chloroform-d (CDCl_3) is a common choice for amines. The choice of solvent should be based on the sample's solubility.
- **Sample Filtration:** The sample should be fully dissolved. If any solid particles are present, the solution must be filtered to prevent disruption of the magnetic field homogeneity, which can lead to broad spectral lines.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl_3 at $\delta = 7.26$ ppm for ^1H NMR and $\delta = 77.16$ ppm for ^{13}C NMR).

Data Acquisition:

- The sample tube is inserted into the spectrometer.
- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to optimize homogeneity.
- Standard acquisition parameters are used. A typical experiment involves a pulse angle of 30-90°, 8 to 16 scans for ^1H NMR, and a sufficient number of scans for ^{13}C NMR to obtain a good signal-to-noise ratio. The acquisition time is typically 2-4 seconds.

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **2-Amino-5-diethylaminopentane** with a complete peak list is not readily available in the public domain, the expected characteristic absorption bands can be predicted based on its functional groups.

Expected IR Absorption Bands

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (primary amine)	3400-3250	Medium	Two bands are expected for a primary amine: an asymmetric and a symmetric stretch. [1]
C-H Stretch (alkyl)	2960-2850	Strong	Characteristic of the pentane backbone and ethyl groups. [2]
N-H Bend (primary amine)	1650-1580	Medium	Also known as scissoring vibration. [1]
C-N Stretch (aliphatic amine)	1250-1020	Medium-Weak	Represents the stretching of the carbon-nitrogen bonds. [1]
N-H Wag (primary amine)	910-665	Broad, Strong	Out-of-plane bending of the N-H bonds. [1]

Experimental Protocol for IR Spectroscopy (Liquid Sample)

The following protocol describes the acquisition of an IR spectrum for a liquid sample such as **2-Amino-5-diethylaminopentane** using the thin-film method.

Sample Preparation:

- Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.

- Using a pipette, place one to two drops of the liquid **2-Amino-5-diethylaminopentane** onto the surface of one salt plate.
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

Data Acquisition:

- Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty spectrometer to subtract any atmospheric and instrumental interferences.
- Acquire the IR spectrum of the sample. The instrument passes a beam of infrared light through the sample and records the frequencies at which the light is absorbed.
- After data acquisition, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to the desiccator.

Logical Relationships and Workflows

Due to the nature of the requested information focusing on fundamental spectroscopic data, there are no complex signaling pathways or experimental workflows to visualize. The relationship between the chemical structure and its spectroscopic output is direct and does not necessitate a diagrammatic representation in this context.

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References

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